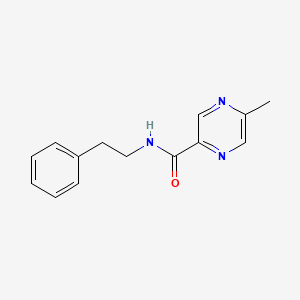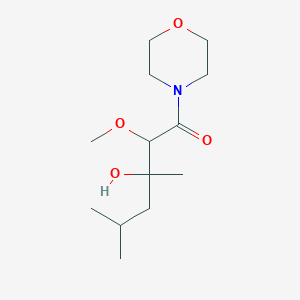
3-Hydroxy-2-methoxy-3,5-dimethyl-1-(morpholin-4-yl)hexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-2-methoxy-3,5-dimethyl-1-(morpholin-4-yl)hexan-1-one is a complex organic compound with a unique structure that includes a morpholine ring, a hydroxy group, and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-2-methoxy-3,5-dimethyl-1-(morpholin-4-yl)hexan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can produce different alcohols or amines.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for drug development.
Medicine: The compound’s potential biological activity could lead to its use in therapeutic applications.
Industry: It may be used in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism by which 3-Hydroxy-2-methoxy-3,5-dimethyl-1-(morpholin-4-yl)hexan-1-one exerts its effects is not well-documented. its structure suggests that it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or other molecular interactions. The specific pathways involved would depend on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butyric acid
- 4,5-Dimethyl-3-hydroxy-2,5-dihydrofuran-2-one
Uniqueness
3-Hydroxy-2-methoxy-3,5-dimethyl-1-(morpholin-4-yl)hexan-1-one is unique due to the presence of both a morpholine ring and a hydroxy group, which can confer specific chemical and biological properties
Propriétés
Numéro CAS |
647024-70-2 |
|---|---|
Formule moléculaire |
C13H25NO4 |
Poids moléculaire |
259.34 g/mol |
Nom IUPAC |
3-hydroxy-2-methoxy-3,5-dimethyl-1-morpholin-4-ylhexan-1-one |
InChI |
InChI=1S/C13H25NO4/c1-10(2)9-13(3,16)11(17-4)12(15)14-5-7-18-8-6-14/h10-11,16H,5-9H2,1-4H3 |
Clé InChI |
BQTLHEIMBQUAKO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C)(C(C(=O)N1CCOCC1)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


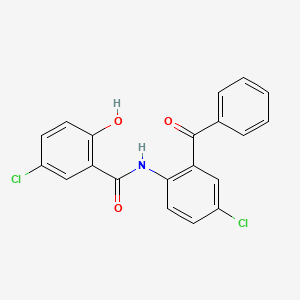
![6,6'-Bis({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-2,2'-bipyridine](/img/structure/B12594697.png)

![4-[(9,9-Dimethyl-9H-fluoren-2-YL)(phenyl)amino]benzoic acid](/img/structure/B12594710.png)
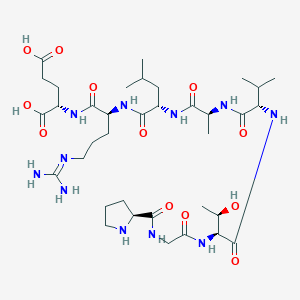
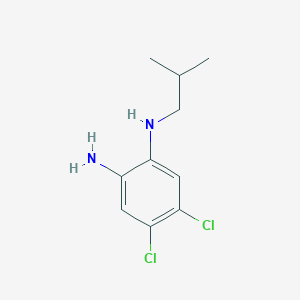
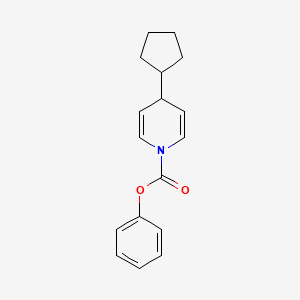
![2-amino-4-pyridin-4-yl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B12594741.png)
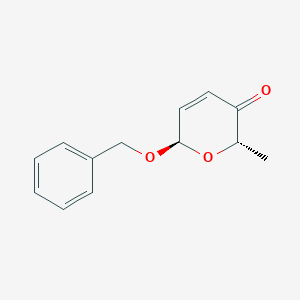
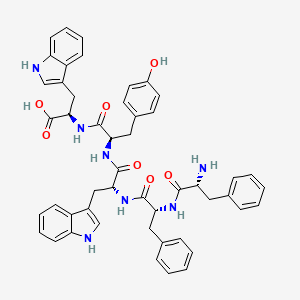
![Benzenesulfonamide, N-[1-(3,5-dimethylbenzoyl)cyclopentyl]-4-methyl-](/img/structure/B12594755.png)
![2,4-Dichloro-6-(4-chlorophenyl)-5-[4-(methylsulfanyl)phenyl]pyrimidine](/img/structure/B12594767.png)
